N-{2-[3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide
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Overview
Description
N-{2-[3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide is a complex organic compound that features a benzodioxole moiety, an indole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the formation of the indole ring, and finally the attachment of the benzamide group. The reactions often involve the use of catalysts such as palladium or copper, and conditions such as refluxing in organic solvents like ethanol or dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The benzodioxole and indole rings can undergo electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzodioxole or indole rings .
Scientific Research Applications
N-{2-[3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: It can be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of N-{2-[3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-{2-[3-({[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}-4-methylbenzamide include:
- N-{4-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]phenyl}quinoline-3-carboxamide
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
N-[2-[3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O4S/c1-18-6-8-19(9-7-18)27(32)28-12-13-30-15-25(21-4-2-3-5-22(21)30)35-16-26(31)29-20-10-11-23-24(14-20)34-17-33-23/h2-11,14-15H,12-13,16-17H2,1H3,(H,28,32)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJNXCLZDJVZDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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